

Compound of Interest

Compound Name: 3-Ethylpyridin-2-amine
Cat. No.: B122465

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-substituted 2-aminopyridines is a critical endeavor in medicinal chemistry and drug development due to the prevalence of this scaf

Introduction

2-Aminopyridine and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The introduc

This guide details a strategic, multi-step approach for the targeted synthesis of **3-Ethylpyridin-2-amine**, commencing with the protection of the exoc

Proposed Synthetic Pathway

A direct, single-step synthesis of **3-Ethylpyridin-2-amine** from 2-aminopyridine is not well-documented due to challenges in controlling regioselectivit

- N-Protection: The amino group of 2-aminopyridine is protected to prevent side reactions in the subsequent steps and to direct the regioselectivity o
- Directed ortho-Metalation (DoM) and Ethylation: The N-Boc protected 2-aminopyridine undergoes a directed ortho-metalation, where the Boc-amin
- N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, **3-Ethylpyridin-2-amine**.

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    intermediate [label="N-Boc-2-aminopyridine", fillcolor="#FBBC05", fontcolor="#202124"];
    step2 [label="Step 2: Directed ortho-Metalation\n& Ethylation\nn1. n-BuLi\nn2. Ethyl iodide"];
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    step3 [label="Step 3: N-Deprotection\nAcid (e.g., TFA or HCl)"];
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```
start -> step1;
step1 -> intermediate;
intermediate -> step2;
step2 -> protected_product;
protected_product -> step3;
step3 -> final_product;
}
```

```
start -> step1;
step1 -> intermediate;
intermediate -> step2;
step2 -> protected_product;
protected_product -> step3;
step3 -> final_product;
}
```

Procedure:

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofu

Quantitative Data:

Parameter
Reactant Scale
(Boc) ₂ O
Base
Solvent
Reaction Time
Temperature
Yield

Step 2: Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate**Reaction Scheme:**

Procedure:

tert-Butyl (pyridin-2-yl)carbamate (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert

Quantitative Data (Estimated):

Parameter
Reactant Scale
n-BuLi
Ethylating Agent
Solvent
Temperature
Estimated Yield

Step 3: Synthesis of 3-Ethylpyridin-2-amine (N-Deprotection)**Reaction Scheme:**

Procedure:

tert-Butyl (3-ethylpyridin-2-yl)carbamate is dissolved in a suitable solvent, such as dichloromethane. An excess of

Quantitative Data:

Parameter
Acid
Solvent
Temperature
Yield

Alternative Synthetic Strategy: Suzuki Cross-Coupling

An alternative approach to **3-Ethylpyridin-2-amine** involves a Suzuki cross-coupling reaction. This pathway would involve the following steps:

- **N-Protection:** The amino group of 3-bromo-2-aminopyridine is protected, for instance, with a Boc group.
- **Suzuki Coupling:** The N-protected 3-bromo-2-aminopyridine is coupled with an ethylboronic acid or its ester to form the final product.
- **N-Deprotection:** The Boc group is removed under acidic conditions to furnish the final product.

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References

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